(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate
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Overview
Description
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. The process may include the following steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to a benzaldehyde derivative.
Reduction: The tert-butoxycarbonyl group can be reduced to a tert-butylamine derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide or Dess-Martin periodinane, with reaction conditions typically involving mild temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used, often under an inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: tert-Butylamine derivatives.
Substitution: Various amides or esters.
Scientific Research Applications
This compound finds applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The protected amino groups can be selectively deprotected to reveal functional groups that interact with enzymes or receptors, leading to biological or chemical activity.
Comparison with Similar Compounds
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of the ester.
(R)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate: Similar protection groups but with a longer carbon chain.
Uniqueness: (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific combination of protected amino groups and ester functionality, which allows for versatile applications in synthesis and research.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMZRMHNXPKKND-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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